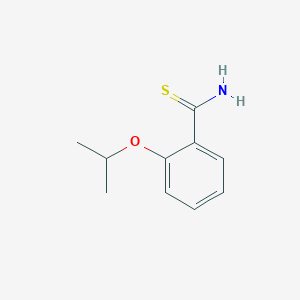

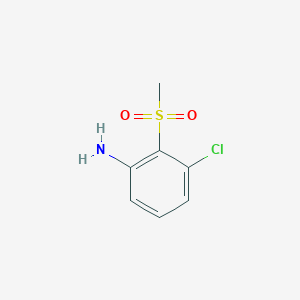

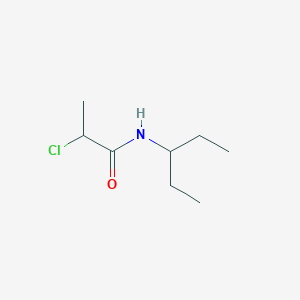

![molecular formula C12H11FN2O B3363155 4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile CAS No. 1017022-29-5](/img/structure/B3363155.png)

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile

Overview

Description

4-Fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile is a chemical compound with the CAS Number: 1017022-29-5 . It has a molecular weight of 218.23 and its IUPAC name is 4-fluoro-3-[(2-oxo-1-pyrrolidinyl)methyl]benzonitrile . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2O/c13-11-4-3-9(7-14)6-10(11)8-15-5-1-2-12(15)16/h3-4,6H,1-2,5,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 218.23 .Scientific Research Applications

Radioligand Development for PET Imaging

- Synthesis for Metabotropic Glutamate Receptors Imaging : A study by Siméon et al. (2007) synthesized analogs of this compound for potential ligands targeting metabotropic glutamate subtype-5 receptors (mGluR5s). The synthesized compound showed high affinity and potency for mGluR5 and was labeled with fluorine-18 for PET imaging in monkey brains, demonstrating significant uptake in mGluR5 receptor-rich regions (Siméon et al., 2007).

Selective Androgen Receptor Modulators (SARMs)

- Development as a SARM Candidate : Aikawa et al. (2017) developed a 4-(5-oxopyrrolidine-1-yl)benzonitrile derivative as a selective androgen receptor modulator, exhibiting anabolic effects on muscles and the CNS while having neutral effects on the prostate. This compound demonstrated good pharmacokinetic profiles and acceptable toxicological profiles, making it a potential clinical candidate (Aikawa et al., 2017).

Antitumor Activity and DNA Binding

- Anticancer Properties : Bera et al. (2021) synthesized a thiazole–pyridine anchored NNN donor and its cobalt(II) complex, which exhibited potential anticancer activity against U937 human monocytic cells. The compounds showed promising DNA binding properties, suggesting a potential role in cancer therapeutics (Bera et al., 2021).

Molecular and Crystal Structure Studies

- Structural Elucidation and DFT Study : Huang et al. (2021) conducted a detailed study on boric acid ester intermediates with benzene rings, which included a (pyrrolidin-1-yl)methanone compound. The study involved crystallographic and conformational analyses, providing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Fluorobenzenes Crystal Structure Analysis

- C−H···F Interactions Study : Thalladi et al. (1998) investigated the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes, including compounds related to benzonitriles. The study provided valuable insights into weak acceptor capabilities of the C−F group and structural determination in crystal structures (Thalladi et al., 1998).

Synthesis and PET Imaging of mGluR5 Tracers

- PET Tracer Synthesis for Brain Imaging : Liang et al. (2014) developed a synthesis of fluorine-18 labeled 3-fluoro-5-[(pyridin-3-yl)ethynyl] benzonitrile for imaging metabotropic glutamate receptor subtype type 5 (mGluR5) in the brain using PET. This study represents a significant advancement in PET imaging agent technology (Liang et al., 2014).

properties

IUPAC Name |

4-fluoro-3-[(2-oxopyrrolidin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O/c13-11-4-3-9(7-14)6-10(11)8-15-5-1-2-12(15)16/h3-4,6H,1-2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWUHHZCZLUZED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC2=C(C=CC(=C2)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

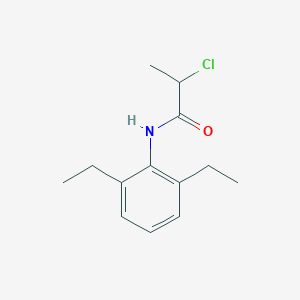

![2-chloro-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B3363081.png)

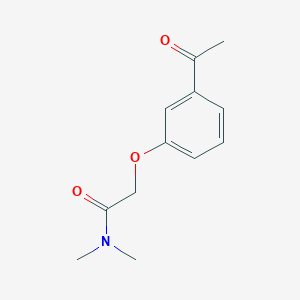

![3-{Imidazo[1,2-a]pyridin-2-ylmethoxy}-4-methoxyaniline](/img/structure/B3363095.png)

![4-{[(4-Carbamoylphenyl)methyl]sulfanyl}benzoic acid](/img/structure/B3363146.png)

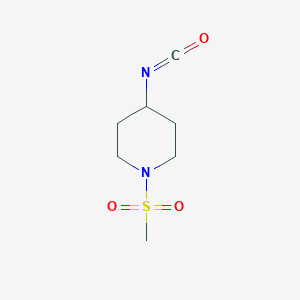

![4-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3363154.png)